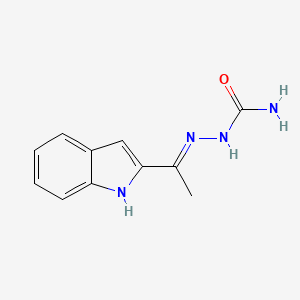

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide

Description

N-(2-(1H-Indol-3-yl)ethyl)piperidine-4-carboxamide Derivatives

Compounds such as N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 941969-79-5) share the indole-hydrazone motif but incorporate a piperidine ring and tertiary amide. Unlike 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide, these derivatives exhibit extended conjugation through the piperidine-carboxamide linkage, altering electronic properties.

Hydroxyphenyl-Ethylidene Hydrazinecarboxamides

2-[1-(2-Hydroxyphenyl)ethylidene]hydrazine-1-carboxamide (CAS 22107-30-8) replaces the indole system with a phenolic ring. The hydroxyl group introduces pH-dependent solubility and chelation potential for metal ions, a feature absent in the indole-based analog.

Pyridinyl-Ethylidene Hydrazinecarbothioamides

Hydrazinecarbothioamide, 2-(1-(2-pyridinyl)ethylidene)- (CID 2732427) substitutes the carboxamide with a thiocarboxamide (-CSNH2) and replaces indole with pyridine. This modification enhances metal-binding capacity due to sulfur’s softer Lewis basicity.

Structural Comparisons

A comparative analysis reveals that:

- Indole vs. Heteroaromatic Cores : Indole derivatives exhibit stronger fluorescence than pyridine or phenyl analogs due to the electron-rich pyrrole ring.

- Hydrazone Linkers : Ethylidene hydrazines (-CH=N-NH-) enable tautomerization, whereas piperidine-linked derivatives (e.g., ) restrict conformational flexibility.

- Terminal Functional Groups : Carboxamides (-CONH2) prioritize hydrogen-bonding interactions, while thiocarboxamides (-CSNH2) favor covalent bonding with transition metals.

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

[(E)-1-(1H-indol-2-yl)ethylideneamino]urea |

InChI |

InChI=1S/C11H12N4O/c1-7(14-15-11(12)16)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3,(H3,12,15,16)/b14-7+ |

InChI Key |

CGCNBVHXUHAVDJ-VGOFMYFVSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Indole-2-carbaldehyde Preparation

Indole-2-carbaldehyde is a crucial intermediate. It can be prepared by oxidation of 2-hydroxymethylindole using activated manganese dioxide in dichloromethane at room temperature over 20–30 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by crystallization or chromatography.

Hydrazinecarboxamide Derivatives

Hydrazinecarboxamides are synthesized by reacting substituted phenyl carbamates with hydrazine hydrate. An efficient green method involves ultrasonic irradiation of an equimolar mixture of substituted anilines with phenylchloroformate to form phenylcarbamates, followed by reaction with hydrazine hydrate to yield hydrazinecarboxamides.

Condensation to Form 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide

The key step is the condensation of indole-2-carbaldehyde with hydrazinecarboxamide derivatives to form the hydrazone linkage.

Conventional Methods

Ultrasound-Assisted Green Synthesis

- Ultrasonic irradiation (20 kHz, 130 W) of an equimolar mixture of hydrazinecarboxamide and indole-2,3-dione in a water-glycerol solvent system (6:4 ratio) for 5–20 minutes significantly enhances reaction rate and yield.

- This method achieves yields up to 94%, with shorter reaction times and environmentally friendly conditions.

Detailed Reaction Conditions and Yields

| Entry | Method | Solvent System | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reflux | Methanol + glacial acetic acid (GAA) | 12 h | 62 | Conventional, longer reaction time |

| 2 | Reflux | Ethanol + GAA | 10 h | 65 | Conventional |

| 3 | Stirring at 40 °C | Water:Glycerol (6:4) | 60 min | 72 | Mild heating improves yield |

| 4 | Ultrasound irradiation | Methanol | 20 min | 68 | Faster reaction, moderate yield |

| 5 | Ultrasound irradiation | Ethanol | 20 min | 70 | Similar to methanol |

| 6 | Ultrasound irradiation | Toluene | 20 min | 46 | Lower yield in non-polar solvent |

| 7 | Ultrasound irradiation | Dioxane | 20 min | 55 | Moderate yield |

| 8 | Ultrasound irradiation | Acetonitrile | 20 min | 39 | Lower yield |

| 9 | Ultrasound irradiation | Water:Glycerol (8:2) | 5 min | 72 | Shorter time, good yield |

| 10 | Ultrasound irradiation | Water:Glycerol (5:5) | 5 min | 79 | Balanced solvent ratio |

| 11 | Ultrasound irradiation | Water:Glycerol (6:4) | 5 min | 94 | Optimal solvent ratio and time |

Reaction conditions: 1 mmol each of hydrazinecarboxamide and 1H-indole-2,3-dione; solvent volume 10 mL; ultrasound frequency 20 kHz; power 130 W.

Purification and Characterization

- The crude product is typically collected by vacuum filtration after precipitation.

- Recrystallization from absolute ethanol is used to purify the compound.

- Characterization is performed using NMR (1H and 13C), mass spectrometry, and HPLC to confirm purity (>95%) and structure.

Additional Notes on Alternative Synthetic Routes

- Some methods involve the preparation of indole derivatives functionalized at the 3-position, followed by coupling with hydrazinecarboxamide derivatives under microwave irradiation or reflux conditions.

- Catalytic acid or base may be used to facilitate condensation.

- Microwave-assisted synthesis can reduce reaction times further but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide, exhibit significant anticancer properties. These compounds have been synthesized and tested for their efficacy against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of synthesized indole derivatives on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The results showed that certain derivatives demonstrated potent anti-proliferative activity, with one compound exhibiting an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

Indole-based compounds have also been recognized for their antimicrobial activities. The synthesis of hydrazinecarboxamide derivatives has led to promising results in combating bacterial infections.

Research Findings:

A series of indole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds derived from indole-3-carboxaldehydes and hydrazine derivatives showed excellent antibacterial activity against Staphylococcus aureus and Escherichia coli. Notably, some compounds exhibited antifungal activity comparable to standard treatments like Amphotericin B .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide has been explored due to the structural similarities with other known anti-inflammatory agents.

Mechanism of Action:

The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of indole derivatives with hydrazinecarboxylic acids. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide | Reaction of indole derivatives with hydrazine derivatives | Anticancer, Antimicrobial, Anti-inflammatory |

| Indole-3-carboxaldehyde derivative | Condensation with hydrazine | Antibacterial against Staphylococcus aureus |

| Indole-based quinazolinone | Cyclization reactions | Cytotoxicity against various cancer cell lines |

Mechanism of Action

The mechanism of action of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

2-(1H-Indol-3-yl)ethylamine: A compound with a similar indole ring but different side chains.

Uniqueness

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is unique due to its specific functional groups and the presence of the hydrazinecarboxamide moiety. This gives it distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

The compound 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Synthesis

The synthesis of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide typically involves the condensation reaction between indole derivatives and hydrazinecarboxamide. The process can be optimized using various solvents and conditions to enhance yield and purity. For example, a green synthesis approach using water-glycerol mixtures has been reported, promoting eco-friendly practices in the synthesis of hydrazine carboxamides .

Antimicrobial Activity

Research indicates that 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide exhibits significant antimicrobial properties against a variety of microbial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these assays indicate potent activity, suggesting that this compound could serve as a lead structure for further drug development .

The mechanisms through which 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide exerts its anticancer effects may involve:

- Induction of Apoptosis : Studies have shown that treatment with this compound can activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, effectively reducing the viability of cancer cells.

- DNA Interaction : Research using ethidium bromide intercalation assays has indicated that this compound can bind to DNA, potentially disrupting replication processes in cancer cells .

Summary of Biological Activities

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties, 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide was tested against various bacterial strains. The results showed a broad spectrum of activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Assessment

Another study focused on evaluating the anticancer effects on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations lower than those required for conventional chemotherapeutics. This study also highlighted the potential for lower toxicity compared to existing treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and hydrazinecarboxamide precursors. For example, analogous hydrazine derivatives are synthesized via refluxing in ethanol with stoichiometric reagents, followed by purification using silica gel column chromatography (petroleum ether/ethyl acetate gradients) . Optimization includes adjusting reaction time (e.g., 4–6 hours), temperature (60–80°C), and solvent polarity to improve yield (e.g., 60% reported for similar indole-acetic acid derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

- Methodological Answer :

- FT-IR and NMR : Assign peaks for indole N-H (≈3400 cm⁻¹), carbonyl (C=O, ≈1650–1700 cm⁻¹), and ethylidene protons (δ 5.0–6.5 ppm in H NMR) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Discrepancy Resolution : Cross-validate with computational tools (e.g., Gaussian for DFT-calculated vibrational modes) to distinguish overlapping signals .

Q. How should experimental design incorporate theoretical frameworks for indole-based hydrazine derivatives?

- Methodological Answer : Align synthesis and analysis with indole chemistry principles (e.g., electrophilic substitution at C3) and hydrazine reactivity (e.g., nucleophilic addition to carbonyl groups). For example, use frontier molecular orbital (FMO) theory to predict regioselectivity in reactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and reactive properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze bond lengths, charge distribution, and HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems using software like GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes overexpressed in cancer) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to distinguish pathways affected at varying doses .

- Control Experiments : Validate assays with known inhibitors (e.g., doxorubicin for cytotoxicity) to rule off-target effects .

Q. How can synthetic protocols be modified to enhance enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Introduce enantiopure indole precursors (e.g., L-tryptophan derivatives) .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during hydrazine formation .

- Chromatographic Separation : Use chiral stationary phases (CSPs) in HPLC for resolution of racemic mixtures .

Q. What methodologies identify biological targets of this compound in pharmacological studies?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout libraries to identify resistance-conferring genes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins (e.g., kinases) .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.